molecular formula C15H23NO3S B2406225 3-Methyl-1-(4-propoxybenzenesulfonyl)piperidine CAS No. 508233-23-6

3-Methyl-1-(4-propoxybenzenesulfonyl)piperidine

Cat. No. B2406225
CAS RN: 508233-23-6
M. Wt: 297.41
InChI Key: AFUDTGODXPACMA-UHFFFAOYSA-N
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Description

3-Methyl-1-(4-propoxybenzenesulfonyl)piperidine is a chemical compound that belongs to the family of piperidine derivatives. It is commonly known as MPBP and is widely used in scientific research for its potential applications in the field of neuroscience. MPBP is a potent and selective blocker of the dopamine transporter, which makes it an important tool for studying the role of dopamine in the brain.

Mechanism of Action

The mechanism of action of MPBP involves the inhibition of the dopamine transporter. The dopamine transporter is responsible for the reuptake of dopamine from the synapse into the presynaptic neuron. By blocking the dopamine transporter, MPBP increases the concentration of dopamine in the synapse, leading to increased dopamine signaling in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPBP are primarily related to its effects on dopamine signaling in the brain. Increased dopamine signaling has been associated with a variety of effects, including increased motivation, reward-seeking behavior, and addiction. MPBP has also been shown to have anxiolytic effects, reducing anxiety in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using MPBP in lab experiments include its potency and selectivity for the dopamine transporter, which makes it an important tool for studying the role of dopamine in the brain. However, the limitations of MPBP include its potential for off-target effects and its complex synthesis process, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research involving MPBP. One potential area of research is the development of more selective and potent dopamine transporter blockers. Another area of research is the investigation of the effects of MPBP on other neurotransmitter systems in the brain. Additionally, MPBP could be used in combination with other drugs to investigate the interactions between different neurotransmitter systems.

Synthesis Methods

The synthesis of MPBP involves a multi-step process that begins with the reaction of 4-propoxybenzenesulfonyl chloride with piperidine. The resulting intermediate is then treated with methyl iodide to form the final product, 3-Methyl-1-(4-propoxybenzenesulfonyl)piperidine. The synthesis of MPBP is a complex process that requires careful attention to detail and expertise in organic chemistry.

Scientific Research Applications

MPBP has been extensively studied for its potential applications in the field of neuroscience. It is a potent and selective blocker of the dopamine transporter, which makes it an important tool for studying the role of dopamine in the brain. MPBP has been used in a variety of studies to investigate the effects of dopamine on behavior, cognition, and addiction.

properties

IUPAC Name

3-methyl-1-(4-propoxyphenyl)sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3S/c1-3-11-19-14-6-8-15(9-7-14)20(17,18)16-10-4-5-13(2)12-16/h6-9,13H,3-5,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUDTGODXPACMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(4-propoxybenzenesulfonyl)piperidine

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